4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid
CAS No.: 826995-55-5
Cat. No.: VC2278639
Molecular Formula: C10H5F3O2S
Molecular Weight: 246.21 g/mol
* For research use only. Not for human or veterinary use.
![4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid - 826995-55-5](/images/structure/VC2278639.png)
Specification
CAS No. | 826995-55-5 |
---|---|
Molecular Formula | C10H5F3O2S |
Molecular Weight | 246.21 g/mol |
IUPAC Name | 4-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid |
Standard InChI | InChI=1S/C10H5F3O2S/c11-10(12,13)6-2-1-3-7-5(6)4-8(16-7)9(14)15/h1-4H,(H,14,15) |
Standard InChI Key | BVVNCWBGCFGVAU-UHFFFAOYSA-N |
SMILES | C1=CC(=C2C=C(SC2=C1)C(=O)O)C(F)(F)F |
Canonical SMILES | C1=CC(=C2C=C(SC2=C1)C(=O)O)C(F)(F)F |
Introduction
Chemical Identity and Structure
Basic Information
4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid is identified by the CAS registry number 826995-55-5. It has a molecular formula of C10H5F3O2S and a molecular weight of 246.21 g/mol . The compound is also known by synonyms including 4-(Trifluoromethyl)benzothiophene-2-carboxylic Acid and Benzo[b]thiophene-2-carboxylic acid, 4-(trifluoromethyl)- .
Structural Features
The molecular architecture of this compound consists of a bicyclic benzothiophene core (a benzene ring fused with a thiophene ring) bearing two key functional groups:
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A trifluoromethyl (-CF3) group at position 4
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A carboxylic acid (-COOH) group at position 2
The presence of these functional groups significantly influences the compound's reactivity, physical properties, and potential biological activities. The trifluoromethyl group, being highly electronegative, imparts distinctive electronic properties to the molecule, while the carboxylic acid group provides a site for further chemical modifications and intermolecular interactions.
Physical and Chemical Properties
Physical Properties
The physical properties of 4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid are summarized in the following table:
Property | Value | Method |
---|---|---|
Melting Point | 188-190°C | Experimental |
Boiling Point | 369.6±37.0°C | Predicted |
Density | 1.547±0.06 g/cm³ | Predicted |
pKa | 3.14±0.30 | Predicted |
The relatively high melting point (188-190°C) indicates strong intermolecular forces, likely due to hydrogen bonding between carboxylic acid groups .
Chemical Reactivity
The carboxylic acid functionality makes this compound susceptible to various organic reactions typical of carboxylic acids, including:
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Esterification reactions
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Amidation reactions
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Reduction to alcohols
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Decarboxylation under specific conditions
The trifluoromethyl group, being electron-withdrawing, influences the reactivity of the benzothiophene ring system, generally reducing electron density and potentially affecting the acidity of the carboxylic acid group.
Synthesis Methods
Synthesis via Ester Intermediates
A common approach for synthesizing benzothiophene-2-carboxylic acids involves the preparation and subsequent hydrolysis of the corresponding ester. Based on related compounds, the synthesis might proceed through the following steps:
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Preparation of ethyl 4-(trifluoromethyl)benzo[b]thiophene-2-carboxylate as an intermediate
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Hydrolysis of the ester to yield the desired carboxylic acid
For related compounds, such as ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate, the synthesis involves the reaction of 2-fluoro-4-(trifluoromethyl)benzaldehyde with ethyl thioglycolate in the presence of a base such as K₂CO₃ in DMF at 60°C .
Cyclization Approach
Another potential synthetic route involves the cyclization of appropriately substituted precursors. For benzothiophene derivatives, this typically involves:
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Reaction of a fluorobenzaldehyde derivative with ethyl thioglycolate
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Base-catalyzed cyclization to form the benzothiophene ring system
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Hydrolysis of the resulting ester to yield the carboxylic acid
This approach is evidenced in related syntheses where, for example, 4-chloro-2-fluorobenzaldehyde is reacted with ethyl thioglycolate and triethylamine in DMSO at 80°C .
Biological Activity and Applications
Structural Advantages for Drug Development
The compound's structural features offer several advantages for pharmaceutical development:
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The trifluoromethyl group generally enhances lipophilicity, potentially improving membrane penetration
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Fluorinated compounds often exhibit increased metabolic stability compared to their non-fluorinated counterparts
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The carboxylic acid group provides a site for further functionalization through various chemical reactions
Research on related benzothiophene derivatives indicates that combination with other functional groups, such as acylhydrazones, can lead to compounds with enhanced antimicrobial activity .
Hazard Statement | Description |
---|---|
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
The compound carries a GHS signal word of "Warning" .
Precautionary Measures
The following precautionary statements are recommended when handling this compound:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray
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P264: Wash hands thoroughly after handling
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P271: Use only outdoors or in a well-ventilated area
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P280: Wear protective gloves/protective clothing/eye protection/face protection
First Aid Procedures
In case of exposure, the following first aid measures are recommended:
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Skin contact: Wash with plenty of soap and water (P302+P352)
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Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing (P304+P340)
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Eye contact: Rinse cautiously with water for several minutes; remove contact lenses if present and easy to do; continue rinsing (P305+P351+P338)
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